molecular formula C17H23N4O9P B038072 Mitomycin phosphate CAS No. 124580-38-7

Mitomycin phosphate

Cat. No. B038072
CAS RN: 124580-38-7
M. Wt: 458.4 g/mol
InChI Key: MNOGBRROKHFONU-CJUKMMNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitomycin phosphate is a natural antibiotic that is commonly used in the treatment of cancer. It is derived from the bacterium Streptomyces caespitosus, and it has been found to have potent antitumor activity. Mitomycin phosphate is a prodrug that is converted to its active form, mitomycin C, in vivo.

Mechanism Of Action

Mitomycin phosphate works by inhibiting DNA synthesis and causing DNA damage. It forms covalent bonds with DNA, which leads to the formation of interstrand crosslinks. These crosslinks prevent DNA replication and transcription, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Mitomycin phosphate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Mitomycin phosphate has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

Mitomycin phosphate has several advantages for lab experiments. It is a potent antitumor agent that is effective against a wide range of cancer types. It is also relatively easy to synthesize and purify. However, mitomycin phosphate has some limitations. It is toxic to cells, which can make it difficult to use in certain assays. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.

Future Directions

There are several future directions for mitomycin phosphate research. One area of interest is the development of new formulations that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of new targets for mitomycin phosphate, which could expand its therapeutic potential. Additionally, there is interest in exploring the use of mitomycin phosphate in combination with other therapies, such as immunotherapy and targeted therapies.
Conclusion:
Mitomycin phosphate is a potent antitumor agent that has been extensively studied for its therapeutic potential. It works by inhibiting DNA synthesis and causing DNA damage, which ultimately leads to cell death. Mitomycin phosphate has several advantages for lab experiments, but it also has some limitations. There are several future directions for mitomycin phosphate research, including the development of new formulations, the identification of new targets, and the exploration of combination therapies.

Synthesis Methods

Mitomycin phosphate is synthesized using a fermentation process. Streptomyces caespitosus is grown in a culture medium for several days, and the resulting broth is harvested. The broth is then treated with solvents to extract the mitomycin phosphate. The extract is purified using chromatography techniques to remove impurities and isolate the mitomycin phosphate.

Scientific Research Applications

Mitomycin phosphate has been extensively studied for its antitumor activity. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and bladder cancer. Mitomycin phosphate is commonly used in combination with other chemotherapy drugs to enhance their effectiveness.

properties

CAS RN

124580-38-7

Product Name

Mitomycin phosphate

Molecular Formula

C17H23N4O9P

Molecular Weight

458.4 g/mol

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(2-phosphonooxyethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C17H23N4O9P/c1-7-11(19-3-4-30-31(25,26)27)14(23)10-8(6-29-16(18)24)17(28-2)15-9(20-15)5-21(17)12(10)13(7)22/h8-9,15,19-20H,3-6H2,1-2H3,(H2,18,24)(H2,25,26,27)/t8-,9+,15+,17-/m1/s1

InChI Key

MNOGBRROKHFONU-CJUKMMNNSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCOP(=O)(O)O

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O

synonyms

mitomycin phosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.